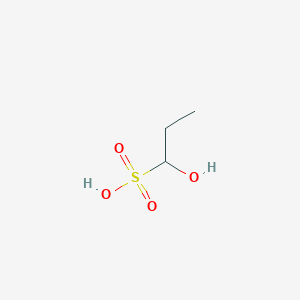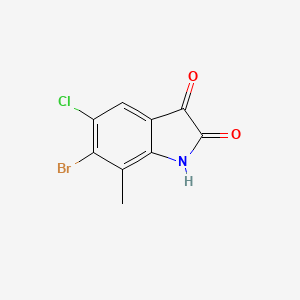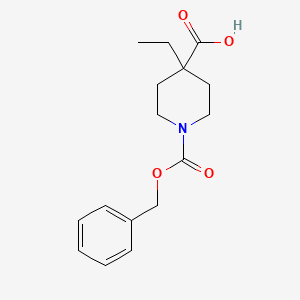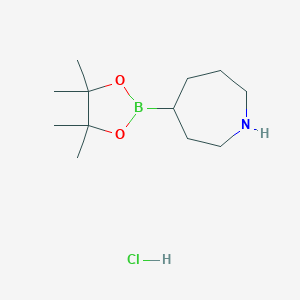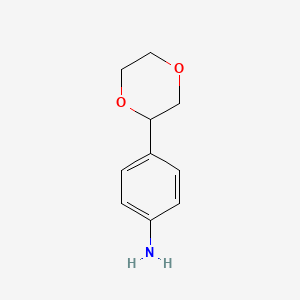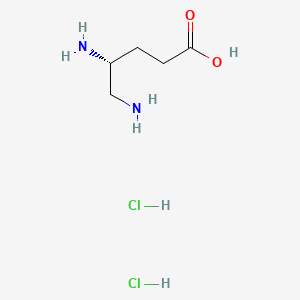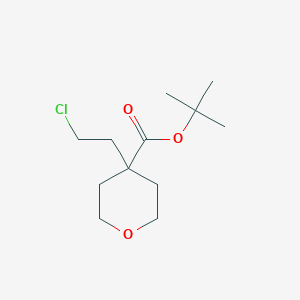
Methyl 1-(aminosulfonyl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(aminosulfonyl)cyclopropanecarboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is a derivative of cyclopropane, featuring an aminosulfonyl group and a methyl ester group attached to the cyclopropane ring. Its structural complexity and functional groups make it a valuable subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminosulfonyl)cyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods provide a variety of synthetic routes to obtain the desired compound with high specificity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(aminosulfonyl)cyclopropanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the aminosulfonyl and methyl ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or potassium cyanide (KCN), leading to the formation of azides or nitriles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
Methyl 1-(aminosulfonyl)cyclopropanecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl 1-(aminosulfonyl)cyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The cyclopropane ring provides conformational rigidity, enhancing the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the desired physiological or biochemical effects.
Comparaison Avec Des Composés Similaires
Methyl 1-(aminosulfonyl)cyclopropanecarboxylate can be compared with other similar compounds such as:
1-Aminocyclopropanecarboxylic acid (ACC): A precursor in ethylene biosynthesis in plants, used as a plant growth regulator.
Methyl 1-aminocyclopropanecarboxylate: A structural analog of ACC, known for its role as an ethylene agonist in plants.
Cyclopropane derivatives: Various cyclopropane-containing compounds used in medicinal chemistry and organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other cyclopropane derivatives.
Propriétés
Formule moléculaire |
C5H9NO4S |
|---|---|
Poids moléculaire |
179.20 g/mol |
Nom IUPAC |
methyl 1-sulfamoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H9NO4S/c1-10-4(7)5(2-3-5)11(6,8)9/h2-3H2,1H3,(H2,6,8,9) |
Clé InChI |
ULVIROVWMYVZRP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate](/img/structure/B13566770.png)

![3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13566791.png)
